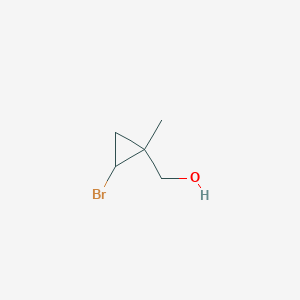

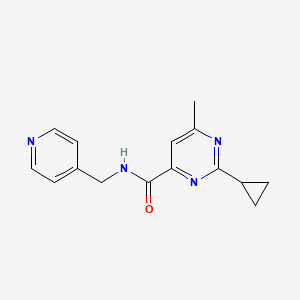

![molecular formula C9H9ClF5N B2682333 (1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2253619-59-7](/img/structure/B2682333.png)

(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride” is a chemical compound with the molecular formula C9H11ClF3N . It is also known by its IUPAC name "(1R)-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride" .

Synthesis Analysis

The biocatalytic preparation of ®-1-[4-(trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate, was developed by recombinant Escherichia coli cells with excellent enantioselectivity . The reaction parameters such as isopropanol proportion, buffer pH and ionic strength, reaction temperature, substrate concentration, and reaction time were optimized .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code "1S/C9H10F3N.ClH/c1-6(13)7-2-4-8(5-3-7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1" . This indicates the presence of a chiral center at the carbon atom connected to the amine group (NH2), the methyl group (CH3), and the phenyl ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 225.64 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not specified in the search results .科学的研究の応用

Environmental Persistence and Toxicity of Fluorinated Compounds

Fluorinated compounds, such as antimicrobial agents (like triclosan) and perfluoroalkyl substances (PFASs), have been extensively studied for their environmental occurrence, toxicity, and degradation mechanisms. These compounds are known for their partial elimination in sewage treatment plants and their ability to accumulate in the environment due to high hydrophobicity. Their persistence can lead to bioaccumulation in fatty tissues across various species, including humans. The degradation of these compounds can result in the formation of more toxic and persistent by-products, highlighting the need for improved environmental management and remediation strategies (Bedoux et al., 2012).

Fate in Drinking Water Treatment

The behavior and fate of PFASs in drinking water treatment have been reviewed, indicating their trace presence in aquatic environments and the challenge they pose due to their resistance to conventional water treatment processes. Studies suggest that activated carbon adsorption, ion exchange, and high-pressure membrane filtration may offer effective control over these contaminants, though challenges remain with newer, shorter-chain PFAS compounds (Rahman et al., 2014).

Aqueous Fluoroalkylation Reactions

Recent advancements in aqueous fluoroalkylation highlight the growing interest in developing environmentally benign reactions for incorporating fluorinated groups into target molecules. Such methodologies are crucial for the design of new pharmaceuticals, agrochemicals, and functional materials, emphasizing the role of water as a solvent or reactant under green chemistry principles (Song et al., 2018).

Environmental Remediation Techniques

Emerging organohalides, including newer fluorinated compounds developed as replacements for more notorious pollutants, present ongoing challenges for environmental remediation. Techniques such as photodegradation, chemical oxidation, and biodegradation are critically discussed, with microbial reductive dehalogenation showing promise as an in situ method for removing such contaminants from the environment (He et al., 2021).

Safety and Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

(1R)-2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNDCOYQZVAXQC-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)F)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)F)N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

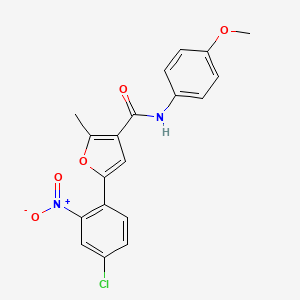

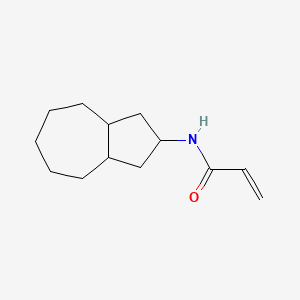

![3-amino-N-benzyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2682250.png)

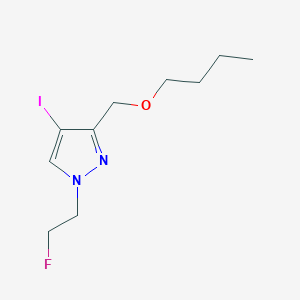

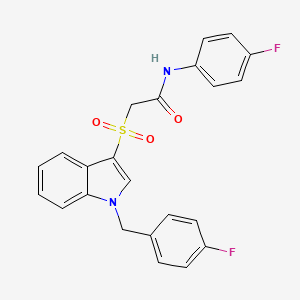

![2-[4-[[4-(3-Aminopropylamino)-6-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]acetonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2682253.png)

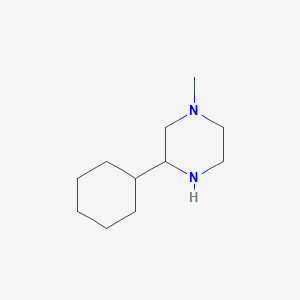

![4-nitro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B2682261.png)

![2-Chloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2682262.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2682266.png)

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2682270.png)

![(Z)-methyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2682272.png)